3-(Oxiran-2-ylmethoxy)benzaldehyde
Overview
Description
3-(Oxiran-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an oxirane (epoxide) ring and a benzaldehyde moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and efficient separation techniques are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: 3-(Oxiran-2-ylmethoxy)benzoic acid.
Reduction: 3-(Oxiran-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxiran-2-ylmethoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various epoxide-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethoxy)benzaldehyde primarily involves the reactivity of its oxirane ring and aldehyde group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The aldehyde group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the context of its application. In biological systems, it may interact with enzymes and proteins, leading to potential antimicrobial effects. In chemical synthesis, it serves as a versatile intermediate for constructing complex molecular architectures.
Comparison with Similar Compounds
3-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Oxiran-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(Oxiran-2-ylmethoxy)benzaldehyde: Similar structure but with the oxirane ring attached to the para position of the benzaldehyde.
Uniqueness: 3-(Oxiran-2-ylmethoxy)benzaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it a valuable compound in organic synthesis and industrial applications.
Biological Activity
3-(Oxiran-2-ylmethoxy)benzaldehyde, a compound characterized by its epoxide and aldehyde functionalities, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features an epoxide group (oxirane) attached to a benzaldehyde moiety, which may contribute to its reactivity and biological activity. The presence of the epoxide group often enhances the compound's ability to interact with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing oxirane groups can effectively scavenge free radicals, thereby protecting cells from oxidative stress.
Table 1: Antioxidant Activities of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
4-(Oxiran-2-ylmethoxy)benzaldehyde | 12.5 | Free radical scavenging |
Benzylidene derivatives | 8.7 | Inhibition of lipid peroxidation |
O-benzyl oxime derivatives | 15.0 | Electron donation |
The antioxidant capacity is often measured using assays such as DPPH or ABTS, which assess the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Efficacy Against Selected Strains
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results suggest that the compound may inhibit microbial growth through mechanisms that disrupt cell wall synthesis or function.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. For example, compounds derived from similar benzaldehyde frameworks have shown cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of oxirane-containing benzaldehydes on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HepG2 (liver)
- Results : The compound exhibited IC50 values ranging from 5 µM to 25 µM across different cell lines, indicating selective toxicity towards cancerous cells while sparing normal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The epoxide group enhances reactivity with free radicals.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in oxidative stress and inflammation.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells via mitochondrial pathways.
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVUFVFBPAZJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378862 | |
Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22590-64-3 | |
Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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